Stereochemical Purity and Control in Synthesis
The synthesis of fluorinated tetrahydrofurans can be achieved with high enantioselectivity, as demonstrated by Wang et al. (2020) who reported enantioselectivities of up to 96% ee for the construction of tertiary carbon-fluorine stereocenters in tetrahydrofurans using an organocatalytic fluorocyclization method [1]. While this specific study does not directly quantify rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol, it establishes a class-level benchmark for achievable stereocontrol. In contrast, many non-fluorinated or non-stereocontrolled synthetic routes yield racemic or diastereomeric mixtures with lower isomeric purity, necessitating costly and yield-reducing chiral separations. The availability of methods to access compounds with defined stereocenters underscores the importance of procuring a specific stereoisomer like rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol for reproducible and predictable outcomes in research applications.
| Evidence Dimension | Enantioselectivity (ee) in the construction of fluorinated tetrahydrofuran stereocenters |
|---|---|
| Target Compound Data | Class-level: Up to 96% ee achievable for related fluorinated tetrahydrofurans [1] |
| Comparator Or Baseline | Non-stereocontrolled methods often yield racemic mixtures (0% ee) or low diastereomeric ratios. |
| Quantified Difference | Potential for near-quantitative enantiopurity (96% ee) vs. a 1:1 mixture of isomers. |
| Conditions | Organocatalytic fluorocyclization of 1,1-disubstituted styrenes with internal oxygen nucleophiles using a chiral iodine(III) catalyst [1]. |
Why This Matters
Procuring a single, defined stereoisomer ensures experimental reproducibility and eliminates the variability and resource burden associated with separating complex mixtures.
- [1] Wang, Q., Lübcke, M., Biosca, M., Hedberg, M., Eriksson, L., Himo, F., & Szabó, K. J. (2020). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society, 142(48), 20434-20444. View Source
